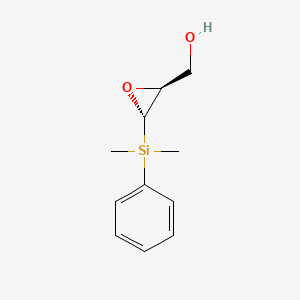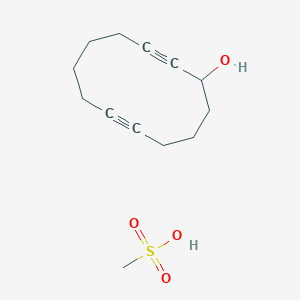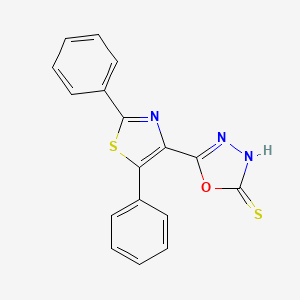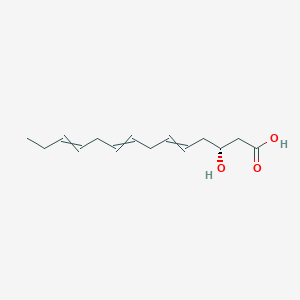![molecular formula C17H15N3O3 B12560718 N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea CAS No. 198819-87-3](/img/structure/B12560718.png)
N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea typically involves the reaction of 3-methoxyaniline with 4-(1,3-oxazol-5-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of a nitro group can produce an aniline derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: As a precursor for the production of advanced materials or agrochemicals.
作用機序
The mechanism of action of N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
N-(3-Methoxyphenyl)-N’-phenylurea: Lacks the oxazolyl group, which may result in different chemical properties and applications.
N-(4-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea: The position of the methoxy group can influence the compound’s reactivity and biological activity.
N-(3-Methoxyphenyl)-N’-[4-(1,3-thiazol-5-yl)phenyl]urea: The replacement of the oxazole ring with a thiazole ring can alter the compound’s properties.
Uniqueness
N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea is unique due to the presence of both methoxyphenyl and oxazolylphenyl groups, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
198819-87-3 |
|---|---|
分子式 |
C17H15N3O3 |
分子量 |
309.32 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-3-[4-(1,3-oxazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C17H15N3O3/c1-22-15-4-2-3-14(9-15)20-17(21)19-13-7-5-12(6-8-13)16-10-18-11-23-16/h2-11H,1H3,(H2,19,20,21) |
InChIキー |
HQLCQQFZMVZMSO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)C3=CN=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)
![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)
![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)
methyl}benzoic acid](/img/structure/B12560650.png)





![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)



